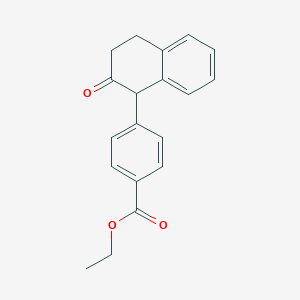
Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate typically involves the esterification of 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoic acid.
Reduction: Ethyl 4-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 2-oxo-1,2,3,4-tetrahydropyrimidines
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
Uniqueness
Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate is unique due to its specific structure, which combines a benzoate group with a tetrahydronaphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 4-(2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)benzoate is a compound of interest due to its potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18O3
- Molecular Weight : 294.3 g/mol
- CAS Number : 255836-90-9
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Some studies have shown that related compounds can inhibit specific enzymes which play roles in metabolic pathways. For instance, compounds that block Kynurenine aminotransferase (KMO) have been linked to neuroprotective effects in models of neurodegenerative diseases .
- Antimicrobial Properties : Ethyl derivatives have shown potential against various microbial strains. For example, studies on similar structures indicate effectiveness against Candida species .
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties by modulating pathways associated with inflammatory responses.
Table 1: Summary of Biological Activities
Case Study 1: Kynurenine Pathway Modulation
A study investigated the role of KMO inhibitors in regulating kynurenine metabolism. The results indicated that inhibiting KMO led to decreased production of neurotoxic metabolites, suggesting a protective effect against neurodegeneration .
Case Study 2: Antimicrobial Activity
Research on ethyl derivatives showed significant antifungal activity against multiple strains of Candida. The study highlighted the potential for these compounds to serve as therapeutic agents in treating fungal infections .
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
ethyl 4-(2-oxo-3,4-dihydro-1H-naphthalen-1-yl)benzoate |
InChI |
InChI=1S/C19H18O3/c1-2-22-19(21)15-9-7-14(8-10-15)18-16-6-4-3-5-13(16)11-12-17(18)20/h3-10,18H,2,11-12H2,1H3 |
InChI Key |
COESFCDZCRFHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2C(=O)CCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















